molecular formula C17H23NO4 B110782 雷卡尼索达明 CAS No. 17659-49-3

雷卡尼索达明

货号 B110782
CAS 编号: 17659-49-3
分子量: 305.4 g/mol
InChI 键: WTQYWNWRJNXDEG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Racanisodamine, also known as 7β-hydroxyhyoscyamine, is an anticholinergic and α1 adrenergic receptor antagonist . It is used in the treatment of acute circulatory shock in China . It is given orally or by injection, as a racemic mixture (racanisodamine) or as a hydrobromide salt . It is also used as a component of eye drops for myopic control .


Molecular Structure Analysis

Racanisodamine has a molecular formula of C17H23NO4 and a molar mass of 305.37 g/mol . It contains 47 bonds in total, including 24 non-H bonds, 7 multiple bonds, 5 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 seven-membered ring, and 1 ester .


Physical And Chemical Properties Analysis

Racanisodamine is a solid substance . It is soluble in DMSO at a concentration of ≥ 40 mg/mL .

科学研究应用

Oncology: Attenuation of Radiation-Induced Lung Injury

Summary of Application

Racanisodamine, also known as 654-2, is an alkaloid extracted from the Solanaceae plant Scopolia tangutica in China. It has been used to treat diseases such as organophosphorus poisoning, septic shock, pulmonary valve stenosis, and gastric ulcers. In the field of oncology, it has been found to attenuate radiation-induced lung injury .

Methods of Application

In a study, C57BL/6 mice were divided into four groups: control, control+Racanisodamine, 18 Gy irradiation (model), and Racanisodamine combined with 18 Gy irradiation. The mice in the Racanisodamine +18 Gy group were intraperitoneally injected with Racanisodamine (5mg/kg) three days before irradiation and throughout the experiment .

Results or Outcomes

The combined group exhibited significantly alleviated lung histopathology and fibrosis. Serum levels of TNF-a, IL-1, and IL-6 were significantly reduced in the combined group. The DNA damage and cell senescence were significantly alleviated in the combined group. Additionally, the expression of NRF2 and p-NRF2 were significantly enhanced in the combined group .

Optometry: Effects on Pupil Size and Accommodation

Summary of Application

Racanisodamine, a non-selective muscarinic antagonist, has been found to have a significant but clinically moderate impact on pupil size and no effect on accommodative response .

Methods of Application

In a study, twenty healthy myopic children aged between 9 and 12 years were given two successive drops of 0.05% racanisodamine solution in one eye. Scotopic pupil sizes of both eyes were evaluated with an infrared open-field autorefractor before and at various time intervals after treatment .

Results or Outcomes

The minimum pupil size of the treated eye came at 10 min after the second drop and maintained for the next 20 min. Then, it recovered to baseline value at 45 min and continued to enlarge to a peak size of about 0.75 ± 0.22 mm larger than baseline value at 120 min .

Organophosphorus Poisoning Treatment

Summary of Application

Racanisodamine has been used to treat diseases such as organophosphorus poisoning . Organophosphorus compounds are a group of organic substances derived from phosphoric acid. They are widely used as insecticides and nerve gases. Organophosphorus poisoning is a significant cause of morbidity and mortality worldwide.

Methods of Application

The specific methods of application for this use are not detailed in the available resources. However, given that racanisodamine is typically administered intraperitoneally in other applications , it is likely that a similar method is used in the treatment of organophosphorus poisoning.

Results or Outcomes

While the specific outcomes of this application are not detailed in the available resources, the use of racanisodamine in the treatment of organophosphorus poisoning suggests that it may have beneficial effects in mitigating the symptoms or effects of this type of poisoning .

Septic Shock Treatment

Summary of Application

Racanisodamine has been used to treat septic shock , a severe and potentially fatal condition that occurs when an infection leads to dangerously low blood pressure.

Methods of Application

The specific methods of application for this use are not detailed in the available resources. However, given that racanisodamine is typically administered intraperitoneally in other applications , it is likely that a similar method is used in the treatment of septic shock.

Results or Outcomes

While the specific outcomes of this application are not detailed in the available resources, the use of racanisodamine in the treatment of septic shock suggests that it may have beneficial effects in mitigating the symptoms or effects of this condition .

Pulmonary Valve Stenosis Treatment

Summary of Application

Racanisodamine has been used to treat diseases such as pulmonary valve stenosis , a condition characterized by an obstruction in the flow of blood from the right ventricle of the heart to the pulmonary artery.

Methods of Application

The specific methods of application for this use are not detailed in the available resources. However, given that racanisodamine is typically administered intraperitoneally in other applications , it is likely that a similar method is used in the treatment of pulmonary valve stenosis.

Results or Outcomes

While the specific outcomes of this application are not detailed in the available resources, the use of racanisodamine in the treatment of pulmonary valve stenosis suggests that it may have beneficial effects in mitigating the symptoms or effects of this condition .

Gastric Ulcers Treatment

Summary of Application

Racanisodamine has been used to treat gastric ulcers , which are sores that develop on the lining of the stomach, upper small intestine or esophagus.

Methods of Application

The specific methods of application for this use are not detailed in the available resources. However, given that racanisodamine is typically administered intraperitoneally in other applications , it is likely that a similar method is used in the treatment of gastric ulcers.

Results or Outcomes

While the specific outcomes of this application are not detailed in the available resources, the use of racanisodamine in the treatment of gastric ulcers suggests that it may have beneficial effects in mitigating the symptoms or effects of this condition .

未来方向

Racanisodamine has been used to treat various diseases such as organophosphorus poisoning, septic shock, pulmonary valve stenosis, and gastric ulcers . It can alleviate oxidative stress, inflammation, and cell apoptosis induced by bleomycin-induced acute lung injury in mice . Future research could explore the therapeutic effect of Racanisodamine on radiation-induced lung injury .

属性

IUPAC Name

(6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4/c1-18-12-7-13(9-15(18)16(20)8-12)22-17(21)14(10-19)11-5-3-2-4-6-11/h2-6,12-16,19-20H,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTQYWNWRJNXDEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CC(CC1C(C2)O)OC(=O)C(CO)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate

CAS RN

55869-99-3
Record name Anisodamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Racanisodamine
Reactant of Route 2
Racanisodamine
Reactant of Route 3
Racanisodamine
Reactant of Route 4
Racanisodamine
Reactant of Route 5
Racanisodamine
Reactant of Route 6
Racanisodamine

Citations

For This Compound
70
Citations
Z Chen, T Li, P Yao, Y Xu, X Zhou - Optometry and Vision Science, 2010 - journals.lww.com
… Racanisodamine is one of the racemic isomers of … suggested that the racanisodamine eye drop was effective in myopic … of 0.05% topical racanisodamine and compared them with …
Number of citations: 12 journals.lww.com
W Wang, J Chen, H Yu, Y Pan, H Yin… - Annals of …, 2023 - annalsofoncology.org
… Racanisodamine has a protective effect on acute kidney injury … Racanisodamine on radiation-induced lung injury (RILI) and its mechanism.This study explores whether Racanisodamine …
Number of citations: 0 www.annalsofoncology.org
H Yin, J Chen, H Yu, Y Liu, R Yu, Q Li, J Pu… - Annals of …, 2023 - annalsofoncology.org
… the inhibitory effect and mechanism of Racanisodamine on radiation-induced … Racanisodamine+ NRF2 inhibitor); The radiation and drug groups were given saline and …
Number of citations: 0 www.annalsofoncology.org
Y Ding - China Pharmacy, 2001 - pesquisa.bvsalud.org
OBJECTIVE: To establish an HPLC method for the determination of the content of main components in racanisodamine hydrochloride (RH) injection. METHODS: The determination was …
Number of citations: 1 pesquisa.bvsalud.org
A Azmi, Z Mahdi, S Bannoura, M Al-Hallak… - Annals of …, 2023 - annalsofoncology.org
… ), and inhibitor group (radiation + Racanisodamine + NRF2 inhibitor); The radiation and drug groups were given saline and Racanisodamine pre-treatment respectively one day before …
Number of citations: 0 www.annalsofoncology.org
D Miraoui, S Ghomari-Bezzar, D Yekrou… - Annals of …, 2023 - annalsofoncology.org
… ), and inhibitor group (radiation + Racanisodamine + NRF2 inhibitor); The radiation and drug groups were given saline and Racanisodamine pre-treatment respectively one day before …
Number of citations: 0 www.annalsofoncology.org
W Tong, J Wang - China Pharmacy, 2016 - pesquisa.bvsalud.org
OBJECTIVE: To compare the efficacy and safety of tamsulosin or nifedipine or racanisodamine in the treatment of lower ureteral calculi. METHODS: 160 patients with lower ureteral …
Number of citations: 2 pesquisa.bvsalud.org
P Hui, M Liu, W Wei, H Zhao, A FU, F Liu - China Pharmacy, 2005 - pesquisa.bvsalud.org
… METHODS: Nicotinic acid and racanisodamine were taken as the … ); racanisodamine were determined by nonaqueous titrations. RESULTS: The average recoveries of racanisodamine …
Number of citations: 2 pesquisa.bvsalud.org
R Patel, K Chung, D Flora, J Fuloria… - Annals of …, 2023 - annalsofoncology.org
… ), and inhibitor group (radiation + Racanisodamine + NRF2 inhibitor); The radiation and drug groups were given saline and Racanisodamine pre-treatment respectively one day before …
Number of citations: 0 www.annalsofoncology.org
Z Ling-guo, LUO Lan, YIN Zhen-yi… - China Tropical …, 2023 - search.ebscohost.com
… and racanisodamine (4.7 ng/mL) were detected in the patient's urine. Hyoscyamine (63.3 μg/g), scopliamine (5.7 μg/g) and racanisodamine (… (80.0 μg/g) and racanisodamine (30.1 μg/g) …
Number of citations: 0 search.ebscohost.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。